

Application Notes & Protocols: CRISPR/Cas9-Mediated Knockout of y-Parvin in Endothelial Cells

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Compound of Interest		
Compound Name:	Parvine	
Cat. No.:	B6181484	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction The parvin protein family, comprising α -, β -, and γ -parvin, are crucial adaptor proteins that link integrins to the actin cytoskeleton.[1][2] They are key components of focal adhesions, cellular structures that mediate adhesion to the extracellular matrix (ECM) and regulate critical cellular processes such as cell shape, migration, and survival.[2] In endothelial cells (ECs), parvins are essential for maintaining cell-cell junctions, establishing cell polarity, and ensuring the integrity of the developing vasculature.[1][3][4] Specifically, γ -parvin (encoded by the PARVG gene) interacts with partners like integrin-linked kinase (ILK) and paxillin, playing a significant role in actin-dependent processes.[2] The targeted knockout of γ -parvin using the CRISPR/Cas9 system in endothelial cells provides a powerful model to dissect its specific functions in angiogenesis, vascular integrity, and its role in pathological conditions. These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of γ -parvin in human endothelial cells, methods for validation, and functional assays to characterize the resulting phenotype.

Key Experimental Protocols Protocol 1: CRISPR/Cas9 Ribonucleoprotein (RNP) Preparation and Delivery



This protocol describes the generation of γ-parvin knockout endothelial cells using a lipofection-based delivery of pre-complexed Cas9 protein and guide RNA (gRNA) ribonucleoproteins (RNPs). This method is effective for hard-to-transfect primary cells like Human Umbilical Vein Endothelial Cells (HUVECs).[5][6]

1.1. gRNA Design and Synthesis:

- Target Selection: Design at least two gRNAs targeting an early exon of the PARVG gene to maximize the probability of generating a loss-of-function frameshift mutation. Use online CRISPR design tools to identify gRNAs with high on-target scores and low off-target potential.
- Synthesis: Synthesize the required crRNA (targeting the PARVG gene) and a universal tracrRNA. Chemically synthesized and modified RNAs enhance stability and efficiency.

1.2. RNP Complex Formation:

- Reconstitute lyophilized crRNA and tracrRNA to 100 μM in nuclease-free buffer.
- To form the gRNA duplex, mix equal molar amounts of crRNA and tracrRNA, heat at 95°C for 5 minutes, and cool to room temperature.
- Combine the gRNA duplex with high-fidelity Cas9 nuclease protein at a 1.2:1 molar ratio (gRNA:Cas9).
- Incubate the mixture at room temperature for 15-20 minutes to allow for RNP complex formation.

1.3. Endothelial Cell Culture and Transfection:

- Culture HUVECs in a suitable endothelial growth medium (e.g., EGM-2) at 37°C and 5% CO₂.
- Seed 1.5 x 10⁵ cells per well in a 24-well plate and allow them to reach 70-80% confluency.
- Dilute the pre-formed RNPs with a transfection-compatible buffer (e.g., Opti-MEM).



- In a separate tube, dilute a lipofection reagent suitable for primary cells according to the manufacturer's instructions.
- Combine the diluted RNPs and lipofection reagent, mix gently, and incubate for 20 minutes at room temperature to form RNP-lipid complexes.
- Add the complexes dropwise to the HUVECs.
- Incubate for 48-72 hours before proceeding to validation experiments.

Protocol 2: Validation of y-Parvin Knockout

Validation is a critical step to confirm the successful gene edit at both the genomic and protein levels.[7][8]

2.1. Genomic DNA Extraction and PCR:

- Harvest a portion of the transfected cells and extract genomic DNA using a commercial kit.
- Design PCR primers to amplify a ~500 bp region surrounding the gRNA target site in the PARVG gene.
- Perform PCR using the extracted genomic DNA from both knockout and wild-type (control) cells.

2.2. Sanger Sequencing for Indel Detection:

- Purify the PCR products from the previous step.
- Send the purified products for Sanger sequencing.
- Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or by visual inspection to confirm the presence of insertions or deletions (indels) at the target site in the knockout population.[9]

2.3. Western Blotting for Protein Knockout Confirmation:



- Lyse the remaining knockout and wild-type HUVECs in RIPA buffer supplemented with protease inhibitors.
- Quantify total protein concentration using a BCA assay.
- Separate 20-30 μg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody specific for y-parvin.
- Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
- Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. A significant reduction or absence of the γ-parvin band confirms successful knockout at the protein level.[8]

Protocol 3: Functional Assays for Phenotypic Characterization

After confirming knockout, assess the functional consequences on endothelial cell behavior.

- 3.1. Cell Migration (Wound Healing) Assay:
- Grow y-parvin knockout and wild-type HUVECs to a confluent monolayer in 12-well plates.
- Create a uniform "scratch" or wound in the monolayer using a sterile 200 μL pipette tip.
- Wash with PBS to remove detached cells and replace with fresh culture medium.
- Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours).
- Quantify the wound area at each time point using ImageJ or similar software to determine the rate of wound closure, which is indicative of collective cell migration.
- 3.2. Angiogenesis (Tube Formation) Assay:



- Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize at 37°C for 30 minutes.
- Seed 1 x 10⁴ y-parvin knockout and wild-type HUVECs onto the Matrigel-coated wells.
- Incubate for 4-12 hours to allow for the formation of capillary-like tube structures.
- Image the tube networks using a light microscope.
- Quantify angiogenic activity by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software.
- 3.3. Transendothelial Electrical Resistance (TEER) Assay:
- Seed knockout and wild-type HUVECs on porous Transwell inserts.
- Allow the cells to form a confluent monolayer, which typically takes 2-3 days.
- Measure the electrical resistance across the monolayer using a TEER measurement system.
- A decrease in TEER in the knockout cells compared to wild-type indicates a compromised endothelial barrier function.[10]

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison between control and knockout groups.

Table 1: Example Data from Western Blot Quantification

Cell Line	y-Parvin Protein Level (Normalized to GAPDH)	Fold Change (vs. Wild- Type)
Wild-Type HUVEC	1.00 ± 0.08	1.0

| y-Parvin KO HUVEC | 0.05 ± 0.02 | 0.05 |

Table 2: Example Data from Wound Healing Assay



Cell Line Wound Closure at 16h (%) Migration Rate (μ m²/hr)
Wild-Type HUVEC 75.3 ± 5.1 1250 ± 85

| y-Parvin KO HUVEC | 32.8 ± 4.5 | 545 ± 75 |

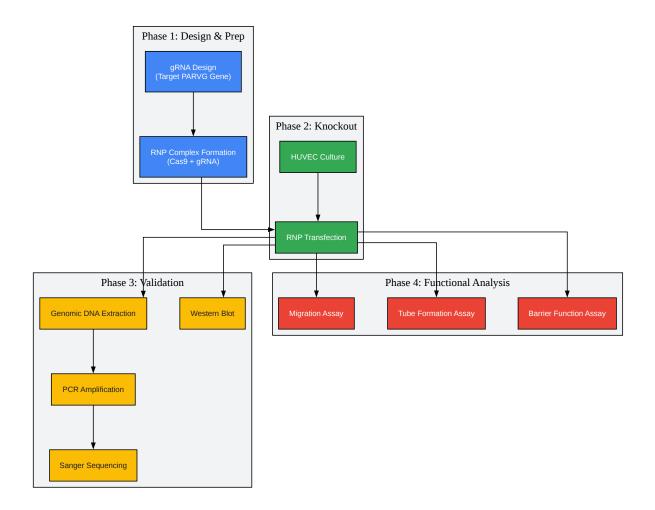
Table 3: Example Data from Tube Formation Assay

Cell Line	Total Tube Length (μm)	Number of Junctions
Wild-Type HUVEC	18,500 ± 1,200	150 ± 15

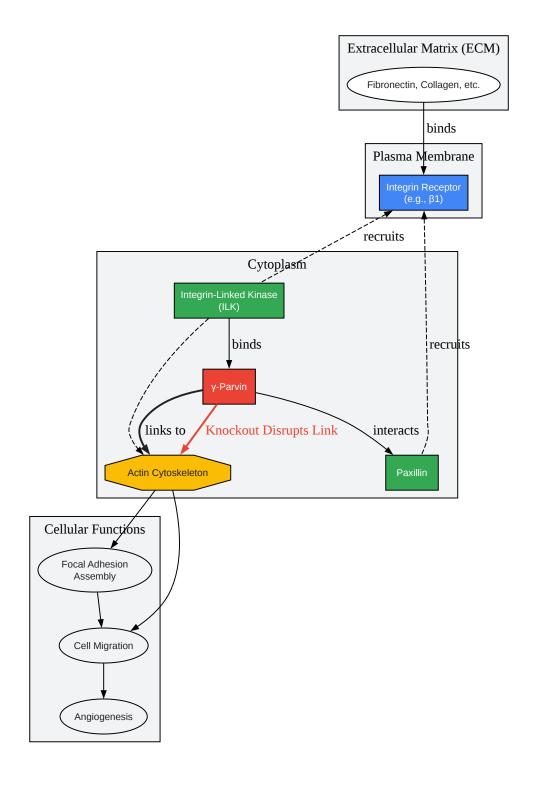
| y-Parvin KO HUVEC | 7,200 ± 950 | 45 ± 8 |

Visualizations: Workflows and Signaling Pathways Experimental Workflow Diagram









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